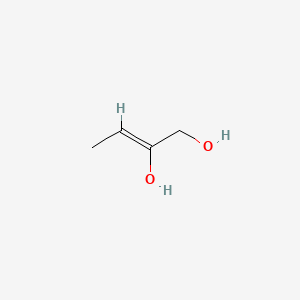
1,2-Dihydroxy-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-2-butene is an organic compound with the molecular formula C4H6O2. It is a type of diol, specifically a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-2-butene can be synthesized through the dihydroxylation of 1,2-butadiene. This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroxy-2-butene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1,2-Dihydroxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-dihydroxy-2-butene involves its reactivity as a diol. The hydroxyl groups can participate in hydrogen bonding, making it a versatile compound in various chemical reactions. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they can be converted to alkanes or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxy-3-butene: Another vicinal diol with similar reactivity but different structural properties.
1,4-Dihydroxy-2-butene: A diol with hydroxyl groups at different positions, leading to different chemical behavior.
2-Butene-1,4-diol: A diol with hydroxyl groups at the terminal positions, used in different industrial applications
Uniqueness
1,2-Dihydroxy-2-butene is unique due to its specific placement of hydroxyl groups, which allows for distinct reactivity patterns and applications in synthesis and industrial processes.
Propriétés
Numéro CAS |
50317-11-8 |
|---|---|
Formule moléculaire |
C4H8O2 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
(Z)-but-2-ene-1,2-diol |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2- |
Clé InChI |
YGOGUHNFNOCNOE-RQOWECAXSA-N |
SMILES isomérique |
C/C=C(/CO)\O |
SMILES canonique |
CC=C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


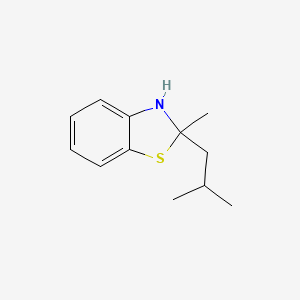
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)


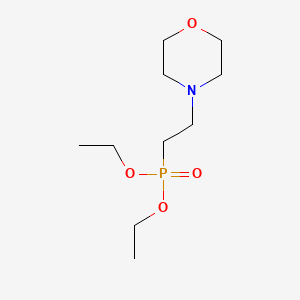


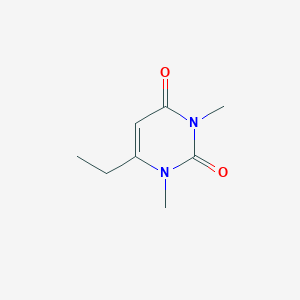
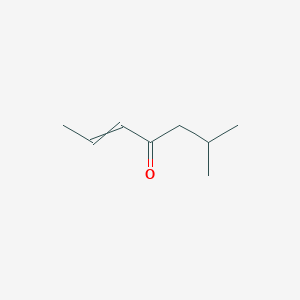
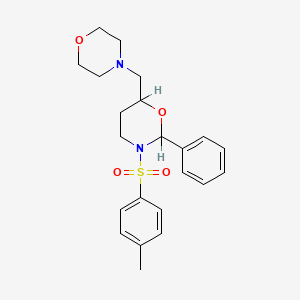
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
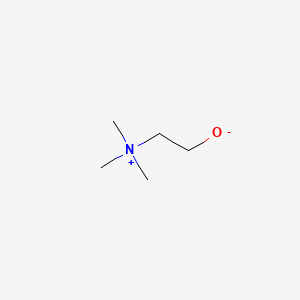
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
